molecular formula C16H17N3O2 B14166540 2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile CAS No. 606946-31-0

2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile

Cat. No.: B14166540
CAS No.: 606946-31-0
M. Wt: 283.32 g/mol
InChI Key: PXMLTOJLOSUBPM-UHFFFAOYSA-N
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Description

2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylphenol with an appropriate alkylating agent to form 3-methylphenoxyalkane. This intermediate is then subjected to further reactions to introduce the pyrrolidin-1-yl and oxazole-4-carbonitrile moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylphenoxy)methyl]oxirane
  • 5-[(2-Methylphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Uniqueness

2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

606946-31-0

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-[(3-methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17N3O2/c1-12-5-4-6-13(9-12)20-11-15-18-14(10-17)16(21-15)19-7-2-3-8-19/h4-6,9H,2-3,7-8,11H2,1H3

InChI Key

PXMLTOJLOSUBPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=C(O2)N3CCCC3)C#N

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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